N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12-6-9(7-15-13(20)10-2-4-16-21-10)17-11-8-14-3-1-5-18(11)12/h2,4,6,14H,1,3,5,7-8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDIGLCLCBGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation for Stereochemical Control
A pivotal method for constructing the chiral 10(S)-amino group in the diazepine core involves rhodium-catalyzed asymmetric hydrogenation (Scheme 1). The ketone precursor V is reduced under hydrogen gas (50–100 psi) using a chiral Rh-(R,R)-Me-DuPHOS catalyst system, achieving enantiomeric excess (ee) >98%. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 0.5–1 mol% Rh | Higher loading reduces ee |
| Solvent | MeOH/CH₂Cl₂ (1:1) | Polar aprotic mix improves solubility |
| Temperature | 15–25°C | Lower temps favor ee |
| Reaction time | 12–24 hours | Prolonged time risks racemization |
This step avoids tedious resolution steps, improving overall yield to 85–90%.
Cyclization and Ring Expansion
The diazepine ring is formed via Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). Isoxazole intermediates 1a–f undergo rearrangement at 80°C in toluene, yielding 4-oxo-1,4-dihydropyridine-3-carboxylates 2a–f with 70–95% efficiency. Substrate scope includes aryl, heteroaryl, and alkyl groups at positions 2 and 6, enabling modular diversification.
Synthesis of Isoxazole-5-carboxamide
Hydroxylamine-Mediated Cyclocondensation
The isoxazole ring is constructed via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes (Scheme 2). For example, ethyl 5-methylisoxazole-4-carboxylate is synthesized by reacting triethyl orthoformate with ethyl acetoacetate, followed by hydroxylamine hydrochloride under pH-controlled conditions. Key advancements include:
Carboxamide Functionalization
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH (80°C, 4 hours), followed by EDCl/HOBt-mediated coupling with ammonium chloride to yield the carboxamide. Alternative methods employ BOP reagent for microwave-assisted amidation (10 minutes, 95% yield).
Fragment Coupling and Final Assembly
Reductive Amination Strategy
The methylene linker is introduced via reductive amination between the diazepinone’s primary amine and isoxazole-5-carboxaldehyde (Scheme 3). Sodium cyanoborohydride in MeOH (pH 5–6, 24 hours) affords the coupled product in 75% yield.
Nucleophilic Substitution
Alternatively, bromomethyl-diazepinone VII reacts with isoxazole-5-carboxamide under SN2 conditions (K₂CO₃, DMF, 60°C), achieving 82% yield. Steric hindrance at the diazepine’s 2-position necessitates excess reagent (1.5 eq).
Optimization Challenges and Solutions
Regioselectivity in Isoxazole Formation
Unwanted 3-substituted isomers are suppressed using Hydroxy(tosyloxy)iodobenzene (HTIB) , which selectively generates nitrile oxides from aldoximes. HTIB’s mild conditions (rt, 2 hours) ensure >95% regioselectivity for 5-carboxamide substitution.
Epimerization During Coupling
The chiral 10(S)-center is prone to racemization under basic conditions. Employing buffered aqueous workups (pH 6–7) and low-temperature (0–5°C) reactions preserves stereochemical integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric hydrogenation | 90 | 99 | High stereocontrol | Rhodium cost |
| Mo(CO)₆ ring expansion | 85 | 97 | Broad substrate scope | Toxic Mo byproducts |
| HTIB-mediated cycloaddition | 92 | 98 | Rapid, regioselective | HTIB stability issues |
Chemical Reactions Analysis
Types of Reactions
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of novel pharmaceuticals due to its unique structural features. The isoxazole moiety is known for its biological activity, including anti-inflammatory and analgesic properties.
Neuropharmacology
The hexahydropyrimido structure contributes to the compound's neuroactive properties. Compounds with similar frameworks have been studied for their effects on the central nervous system (CNS), including anxiolytic and antidepressant effects.
Case Study: CNS Activity
A notable investigation into pyrimidine derivatives revealed their potential as anxiolytics through modulation of neurotransmitter systems . Given the structural characteristics of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide, it may exhibit similar CNS effects warranting further exploration.
Synthesis and Derivative Development
The synthesis of this compound has been explored through various methodologies. The use of isoxazoles in synthetic routes has been documented extensively.
Synthetic Pathways
Recent literature discusses innovative synthetic strategies that leverage isoxazoles for creating complex molecular architectures . These methods could be adapted to synthesize derivatives of this compound for targeted biological testing.
Future Research Directions
Given the promising applications of this compound in medicinal chemistry and neuropharmacology:
Potential Research Areas:
- In Vivo Studies : Conduct comprehensive animal studies to evaluate the pharmacodynamics and pharmacokinetics.
- Structure–Activity Relationship (SAR) Studies : Investigate how modifications to the molecular structure affect biological activity.
- Clinical Trials : Initiate trials focusing on its efficacy against specific conditions like rheumatoid arthritis or anxiety disorders.
Mechanism of Action
The mechanism of action of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness is highlighted when compared to related heterocyclic systems:
Key Observations:
Core Heterocycles: The target compound’s pyrimido-diazepine core differs from the pyrimido-pyrimidine in Compound 11l , which may alter ring strain, hydrogen-bonding capacity, and interaction with biological targets. Imazamox’s imidazolinone core is structurally simpler but shares nitrogen-rich motifs, commonly exploited in agrochemicals for enzyme inhibition .
Substituent Effects: The isoxazole carboxamide group in the target compound contrasts with the pyrazole-carboximidamides in . Isoxazole’s electron-withdrawing nature may reduce basicity compared to pyrazole derivatives, impacting membrane permeability .
Functional Group Diversity :
- Carboxamide groups (present in the target compound and ’s N,N-dimethyl-1H-pyrazole-4-carboxamide) are common in drug design for hydrogen-bonding interactions. However, the isoxazole ring’s rigidity may restrict conformational flexibility compared to pyrazole or imidazole derivatives .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The pyrimido-diazepine core’s fused system may reduce aqueous solubility compared to simpler heterocycles like imidazolinones (e.g., imazamox) .
- Bioavailability : The isoxazole carboxamide’s planar structure could enhance passive diffusion compared to bulkier substituents in Compound 11l .
Biological Activity
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.3 g/mol
- CAS Number : 1422059-43-5
The compound features a complex structure that includes a hexahydropyrimidine moiety and an isoxazole carboxamide group. Its unique combination of functional groups suggests a range of possible interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrimidine ring followed by the introduction of the isoxazole group through condensation reactions. Detailed methodologies can be found in various chemical literature sources .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the hexahydropyrimidine structure. For instance:
- Antibacterial Effects : Compounds derived from similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL .
Anticancer Activity
Research indicates that derivatives of the hexahydropyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These findings suggest that this compound may possess significant anticancer properties.
Neuroprotective Effects
Some studies have suggested neuroprotective effects attributed to compounds with similar structures. They may act by modulating neurotransmitter systems or exhibiting antioxidant properties. This area remains under investigation but shows promise for future therapeutic applications.
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated various derivatives of hexahydropyrimidines for their antibacterial properties against clinical isolates. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains of bacteria . -
Case Study on Anticancer Activity :
In vitro studies were conducted on human cancer cell lines to assess the cytotoxic effects of N-(methyl)-isoxazole derivatives. The results demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .
Q & A
Q. Q1. What are the critical steps in synthesizing N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide?
A1. The synthesis typically involves:
- Step 1: Condensation of hydroxylamine hydrochloride with a nitrile precursor in basic methanol to form intermediates (e.g., describes similar steps for benzodiazepine derivatives).
- Step 2: Cyclization under reflux conditions (e.g., ethanol at 80°C) to form the pyrimido-diazepine core .
- Step 3: Coupling the isoxazole-5-carboxamide moiety via nucleophilic substitution or amidation.
- Purification: Column chromatography (e.g., silica gel, eluent ratios adjusted for polarity) is standard for isolating the final product .
Q. Q2. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the compound’s structure?
A2. Key NMR assignments include:
- Pyrimido-diazepine core: Protons adjacent to the carbonyl (δ 2.35–2.46 ppm for methyl groups; δ 7.34–8.02 ppm for aromatic protons) .
- Isoxazole ring: Distinct singlet for the isoxazole proton (δ 6.5–7.5 ppm) and carboxamide NH (δ ~12.20 ppm) .
- 13C NMR: Carbonyl carbons (170–180 ppm) and sp² carbons in heterocycles (100–160 ppm) .
Advanced Synthesis Optimization
Q. Q3. How can computational methods improve reaction efficiency for this compound?
A3. Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to optimize:
- Reaction pathways: Identify energetically favorable routes for cyclization and coupling .
- Isomerization risks: For intermediates with Z/E isomerism (e.g., oxazole derivatives), computational screening minimizes unwanted stereoisomers .
- Solvent effects: Simulations of solvent polarity guide choices (e.g., NMP for high-polarity intermediates) .
Q. Q4. What strategies mitigate low yields during the final coupling step?
A4.
- Catalyst screening: DMAP or DIPEA enhances amidation efficiency by activating carbonyl groups .
- Temperature control: Reflux in ethanol or DMF at 80–100°C improves reaction kinetics without decomposition .
- Stoichiometric adjustments: Excess isocyanate or carboxamide precursors (1.2–1.5 eq.) drive reactions to completion .
Data Analysis and Contradictions
Q. Q5. How should researchers resolve discrepancies in melting points between batches?
A5.
- Recrystallization: Use solvents like methanol/water or dichloromethane/hexane to standardize purity .
- DSC analysis: Differential scanning calorimetry confirms polymorphic forms (e.g., reports 170–172°C for a related compound) .
- Impurity profiling: LC-MS detects byproducts (e.g., unreacted nitriles or hydrolysis products) affecting thermal properties .
Q. Q6. Why might IR spectra show unexpected C=O stretching frequencies?
A6.
- Hydrogen bonding: Broadening or shifts in carbonyl peaks (1671 cm⁻¹) arise from intermolecular H-bonding in solid-state vs. solution .
- Tautomerism: Keto-enol tautomerism in the pyrimido-diazepine ring alters peak positions .
- Validation: Compare with computed IR spectra (e.g., Gaussian software) for theoretical validation .
Biological Evaluation
Q. Q7. What in vitro assays are suitable for preliminary bioactivity screening?
A7.
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Binding affinity: SPR or ITC to measure interactions with target proteins (e.g., references similar carboxamide bioactivity) .
Q. Q8. How can metabolic stability be evaluated for this compound?
A8.
- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 inhibition: Fluorescent probes assess interactions with cytochrome P450 enzymes .
- Plasma stability: Incubate in plasma (37°C) and quantify parent compound over 24 hours .
Advanced Mechanistic Studies
Q. Q9. What techniques elucidate the compound’s mechanism of action in enzyme inhibition?
A9.
- X-ray crystallography: Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs .
- Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to study conformational changes .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
Q. Q10. How can isomerization during synthesis impact biological activity?
A10.
- Stereospecific activity: Z/E isomers may exhibit differing binding affinities (e.g., highlights isomerization in oxazole intermediates) .
- Chiral separation: Use chiral HPLC or SFC to isolate enantiomers and test individually .
- Pharmacokinetics: Isomers may vary in metabolic stability or tissue penetration, requiring in vivo PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
